molecular formula C14H11FO3 B6363955 2-(5-Fluoro-2-hydroxyphenyl)-5-methylbenzoic acid CAS No. 1225741-37-6

2-(5-Fluoro-2-hydroxyphenyl)-5-methylbenzoic acid

Cat. No.: B6363955
CAS No.: 1225741-37-6
M. Wt: 246.23 g/mol
InChI Key: WCVQDEALCGIPNR-UHFFFAOYSA-N
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Description

2-(5-Fluoro-2-hydroxyphenyl)-5-methylbenzoic acid is a chemical compound with the molecular formula C14H11FO3 It is characterized by the presence of a fluorine atom, a hydroxyl group, and a methyl group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Fluoro-2-hydroxyphenyl)-5-methylbenzoic acid typically involves multi-step organic reactions. One common method starts with the fluorination of a suitable precursor, followed by hydroxylation and methylation steps. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure consistent quality and scalability, which are essential for commercial applications.

Chemical Reactions Analysis

Types of Reactions

2-(5-Fluoro-2-hydroxyphenyl)-5-methylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products

    Oxidation: Formation of 2-(5-Fluoro-2-oxo-phenyl)-5-methylbenzoic acid.

    Reduction: Formation of 2-(5-Fluoro-2-hydroxyphenyl)-5-methylbenzyl alcohol.

    Substitution: Formation of various substituted benzoic acids depending on the substituent introduced.

Scientific Research Applications

2-(5-Fluoro-2-hydroxyphenyl)-5-methylbenzoic acid has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound is explored for its potential use in the development of advanced materials, such as polymers and coatings.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

    Industrial Applications: The compound is used in the production of specialty chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of 2-(5-Fluoro-2-hydroxyphenyl)-5-methylbenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, while the hydroxyl and methyl groups contribute to its overall stability and reactivity. The compound can modulate various biochemical pathways, leading to its observed effects in biological systems.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Fluoro-2-hydroxyphenyl)benzoic acid
  • 2-(5-Fluoro-2-hydroxyphenyl)-4-methylbenzoic acid
  • 2-(5-Fluoro-2-hydroxyphenyl)-3-methylbenzoic acid

Uniqueness

2-(5-Fluoro-2-hydroxyphenyl)-5-methylbenzoic acid is unique due to the specific positioning of the fluorine, hydroxyl, and methyl groups, which confer distinct chemical and biological properties. This unique structure allows for targeted interactions with specific molecular targets, making it valuable in various research and industrial applications.

Properties

IUPAC Name

2-(5-fluoro-2-hydroxyphenyl)-5-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO3/c1-8-2-4-10(12(6-8)14(17)18)11-7-9(15)3-5-13(11)16/h2-7,16H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCVQDEALCGIPNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=C(C=CC(=C2)F)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40680784
Record name 5'-Fluoro-2'-hydroxy-4-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40680784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1225741-37-6
Record name 5'-Fluoro-2'-hydroxy-4-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40680784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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